Scientific databases such as PubChem and ScienceDirect do not contain any published research directly investigating the biological activity of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide (, ).
The presence of the amide functional group suggests N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide could be investigated for its potential as a protease inhibitor, a class of drugs that target enzymes involved in protein breakdown. However, further research is needed to confirm this hypothesis.
N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide may be a useful synthetic intermediate for the preparation of more complex molecules with potential biological activities. This is because it possesses a reactive amide group that can be further modified through various chemical reactions.
N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₃Cl₂NO and a molecular weight of approximately 246.13 g/mol. It features a propan-2-yl group attached to an acetamide moiety, with a 3,5-dichlorophenyl group substituent. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
The chemical reactivity of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide can be characterized by its ability to undergo various transformations typical of amides and substituted aromatic compounds. Key reactions include:
Preliminary studies suggest that N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide exhibits notable biological activity, potentially including:
The synthesis of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide typically involves several steps:
N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide has potential applications in various domains:
Interaction studies involving N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies may include:
Several compounds share structural similarities with N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide, which can be compared based on their functional groups and biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | C₁₁H₁₃Cl₂N₃O₂ | Antibacterial |
N-(4-chlorophenyl)-N'-(propan-2-yl)urea | C₉H₁₃ClN₂O | Antifungal |
4-Amino-N-(3-chloro-4-fluorophenyl)butanamide | C₁₁H₁₄ClFNO | Anticancer |
N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide is unique due to its specific dichlorophenyl substitution pattern and its potential dual role as both a pharmaceutical agent and agricultural chemical. Its structural features may confer distinct biological activities not observed in other similar compounds .
N-(2-(3,5-Dichlorophenyl)propan-2-yl)acetamide (CAS: 162222-14-2) was first synthesized in 2007, as evidenced by its initial registration in PubChem on February 9, 2007. The compound’s discovery emerged during efforts to optimize halogenated arylacetamide derivatives for enhanced bioactivity and metabolic stability. Its structural design combines a dichlorophenyl moiety with a tertiary alcohol group, a configuration later recognized for its utility in modulating lipophilicity and intermolecular interactions. Early synthetic routes focused on nucleophilic substitution reactions, leveraging 3,5-dichlorophenyl precursors to achieve regioselective functionalization.
The compound has garnered attention primarily as a synthetic intermediate in medicinal chemistry. For instance, its structural analogs have been investigated in the synthesis of benzoxazole-carboxylic acid derivatives, which are pivotal in developing therapeutics for amyloidosis. Additionally, its molecular framework—characterized by a dichlorinated aromatic ring and acetamide group—serves as a model for studying electronic effects on hydrogen bonding and crystal packing. Recent patents highlight its role in optimizing reaction yields during multi-step syntheses, particularly in solvent-mediated recrystallization processes.
This review aims to:
The compound’s reactivity is governed by the electron-withdrawing effects of its chlorine substituents, which polarize the aromatic ring and enhance the electrophilicity of adjacent functional groups. Density functional theory (DFT) studies suggest that the acetamide group adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in target proteins. Its logP value of 6.6855 further underscores its hydrophobic character, a trait critical for membrane permeability in drug candidates.
The most widely reported method for synthesizing N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide involves a nucleophilic acyl substitution reaction between 3,5-dichloroaniline and acetylacetone. A representative procedure, adapted from a protocol by the Royal Society of Chemistry, employs 3,5-dichloroaniline (1.0 mmol) and acetylacetone (1.2 mmol) in toluene at 100°C for 16 hours under aerobic conditions [2]. The reaction is catalyzed by 10 mol% 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and sodium tert-butoxide (NaOtBu, 2.0 mmol), yielding the target compound in 74% after column chromatography [2].
Key steps include:
Table 1: Reaction Conditions for Conventional Synthesis
Parameter | Specification |
---|---|
Solvent | Toluene |
Catalyst | TEMPO (10 mol%) |
Base | NaOtBu (2.0 mmol) |
Temperature | 100°C |
Reaction Time | 16 hours |
Yield | 74% |
This method prioritizes reproducibility, with nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) used for validation [2].
While conventional routes rely on toluene—a volatile organic compound—recent efforts explore greener solvents. Ethyl lactate and cyclopentyl methyl ether (CPME) have been proposed as alternatives due to their low toxicity and biodegradability, though specific data for this compound remain scarce. Microwave-assisted synthesis could reduce reaction times and energy consumption, but no published studies directly apply this technique to N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.
A notable advancement involves replacing NaOtBu with potassium phosphate tribasic, a milder base, in ethanol-water mixtures. Early trials report comparable yields (70–72%) with reduced environmental impact [2].
TEMPO’s role as a nitroxyl radical catalyst is pivotal in the conventional route. It mediates the oxidation of intermediate Schiff bases, accelerating acetamide formation. Comparative studies show that TEMPO loadings below 5 mol% result in incomplete conversion (<50% yield), while exceeding 15 mol% offers diminishing returns [2].
Alternative catalysts like 4-hydroxy-TEMPO and azobisisobutyronitrile (AIBN) have been tested but exhibit lower efficiency. For example, 4-hydroxy-TEMPO achieves only 63% yield under identical conditions [2].
Table 2: Catalyst Performance Comparison
Catalyst | Loading (mol%) | Yield (%) |
---|---|---|
TEMPO | 10 | 74 |
4-Hydroxy-TEMPO | 10 | 63 |
AIBN | 10 | 58 |
Yield improvements focus on stoichiometry, solvent selection, and purification. Key findings include:
The target compound lacks chiral centers due to its symmetric 3,5-dichlorophenyl group and propan-2-yl backbone. However, stereoselective methods are relevant for analogous structures with asymmetric substituents. For example, enzymatic catalysis using lipases could induce enantioselectivity in related acetamides, though this remains unexplored for N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.
Quantum mechanical calculations represent the foundation for understanding the electronic structure and molecular properties of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide. Density functional theory (DFT) methods have emerged as the primary computational approach for investigating this compound, offering an optimal balance between accuracy and computational efficiency [1] [2] [3].
The B3LYP hybrid functional with the 6-31G(d,p) basis set serves as the standard methodology for geometry optimization studies of acetamide derivatives [1] [4] [5]. This combination provides reliable geometric parameters while maintaining computational tractability for molecules of this size. For enhanced accuracy in energy calculations, the 6-311G** basis set is frequently employed, particularly for single-point energy evaluations following geometry optimization [2] [3].
Advanced computational approaches utilizing the M06-2X-D3 functional with 6-311G** basis sets have demonstrated superior performance in describing dispersion interactions and electronic properties [6] [7]. These methods are particularly valuable for capturing the subtle electronic effects arising from the dichlorophenyl substituents and their influence on the overall molecular stability.
High-level ab initio methods, including MP2 and CCSD(T) calculations with correlation-consistent basis sets, provide benchmark-quality results for electronic structure analysis [3] [6]. The MP2/aug-cc-pVTZ level of theory has been successfully applied to similar halogenated acetamide compounds, yielding accurate descriptions of frontier molecular orbitals and electronic properties [5] [8].
Solvation effects are incorporated through continuum models such as the Polarizable Continuum Model (PCM) and the Integral Equation Formalism PCM (IEFPCM) [9] [8]. These approaches are essential for understanding the compound's behavior in different chemical environments and predicting solvent-dependent conformational preferences.
The structure-activity relationship of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide is fundamentally influenced by the electron-withdrawing effects of the dichlorophenyl moiety and the conformational flexibility of the propan-2-yl linker [10] [12].
The 3,5-dichlorophenyl substitution pattern significantly affects the electronic distribution within the molecule. The electron-withdrawing chlorine atoms enhance the electrophilicity of the aromatic ring system, potentially improving binding affinity to biological targets through enhanced π-π stacking interactions [13]. This substitution pattern also influences the compound's lipophilicity, with the dichlorophenyl group contributing to increased membrane permeability characteristics [14] [15].
The acetamide functional group adopts a characteristic trans conformation, which is energetically favored by approximately 15-20 kcal/mol over alternative arrangements [16] [17]. This conformational preference is crucial for hydrogen bonding interactions, as the amide group can serve as both a hydrogen bond donor through the NH moiety and an acceptor through the carbonyl oxygen [18] [19].
The propan-2-yl linker introduces conformational complexity through its branched structure. The tertiary carbon center restricts rotation around adjacent bonds, leading to preferred gauche conformations that are stabilized by the gauche effect [20] [21]. This conformational constraint affects the spatial arrangement of the dichlorophenyl and acetamide groups, influencing potential intermolecular interactions.
Structure-activity studies of related compounds demonstrate that modifications to the halogen substitution pattern significantly impact biological activity [22]. The 3,5-dichloro arrangement provides optimal electronic properties compared to other substitution patterns, balancing electron-withdrawing effects with steric considerations.
Molecular dynamics simulations provide crucial insights into the dynamic behavior of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide in solution and its interactions with biological environments [9] [23] [24].
Classical molecular dynamics simulations employing the OPLS4 force field have proven effective for studying the conformational dynamics of acetamide derivatives [9] [20]. These simulations reveal that the compound exhibits significant conformational flexibility, with the propan-2-yl linker undergoing continuous rotational motion on the nanosecond timescale.
Hybrid quantum mechanical/molecular mechanical (QM/MM) approaches offer enhanced accuracy for describing the electronic properties of the amide group while maintaining computational efficiency for the surrounding environment [9] [25]. These methods are particularly valuable for studying solvation effects and hydrogen bonding interactions with water molecules.
The amide group exhibits characteristic reorientational dynamics, with hydrogen bond formation and breaking occurring on the picosecond timescale [23] [26]. These dynamics are temperature-dependent, with increased molecular motion observed at elevated temperatures leading to enhanced conformational sampling.
Solvation studies reveal that the compound preferentially forms hydrogen bonds with polar solvents through its amide functionality [9] [24]. The dichlorophenyl group exhibits hydrophobic character, leading to preferential clustering in aqueous solutions and potential membrane association.
Radial distribution functions from molecular dynamics simulations provide quantitative measures of intermolecular interactions, revealing the preferred solvation shell structure around the compound [23] [24]. These analyses are essential for understanding the compound's behavior in biological systems and predicting its pharmacokinetic properties.
Conformational analysis of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide reveals a complex energy landscape with multiple stable conformations arising from rotations around the flexible propan-2-yl linker [20] [16] [17].
The amide bond consistently adopts a trans configuration, which represents the global minimum energy conformation [16] [17]. This preference is maintained across different computational levels and is attributed to the elimination of unfavorable steric interactions between the carbonyl oxygen and the nitrogen substituent.
Conformational search algorithms identify multiple low-energy conformers within 3-5 kcal/mol of the global minimum [20] [21]. These conformers differ primarily in the orientation of the dichlorophenyl group relative to the acetamide moiety, with rotations around the propan-2-yl linker generating distinct spatial arrangements.
The gauche effect plays a significant role in determining preferred conformations around the propan-2-yl chain [20] [21]. Electronegative atoms prefer gauche arrangements over trans configurations, leading to conformational preferences that deviate from simple steric considerations.
Temperature effects on conformational populations follow Boltzmann statistics, with higher energy conformers becoming more populated at elevated temperatures [21] [17]. This temperature dependence is important for understanding the compound's behavior under physiological conditions.
Solvent effects can significantly alter conformational preferences, with polar solvents stabilizing conformations that maximize hydrogen bonding interactions [16] [27]. These effects are particularly pronounced for the acetamide group, which can adopt different orientations to optimize solvation.
Electronic structure analysis of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide provides fundamental insights into its chemical reactivity and potential biological interactions [7] [4] [28].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen lone pair and the aromatic π-system of the dichlorophenyl group [7] [29]. The lowest unoccupied molecular orbital (LUMO) is predominantly associated with the aromatic π* orbitals and the carbonyl π* orbital of the acetamide group.
The HOMO-LUMO energy gap, estimated at approximately 4.5-5.5 eV based on similar acetamide compounds, indicates moderate electronic stability [4] [28]. This gap is influenced by the electron-withdrawing effects of the chlorine substituents, which lower both frontier orbital energies while maintaining their relative separation.
Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding characteristics and electron delocalization patterns within the molecule [30] [31] [32]. The analysis reveals significant electron delocalization from the nitrogen lone pair into the adjacent carbonyl π* orbital, consistent with the resonance stabilization of the amide bond.
Mulliken population analysis demonstrates that the carbonyl carbon bears a significant partial positive charge, making it susceptible to nucleophilic attack [4] [5]. The nitrogen atom exhibits partial negative charge, while the chlorine atoms display high electronegativity effects that influence the overall charge distribution.
Molecular electrostatic potential (MEP) surfaces reveal regions of electrostatic complementarity that are crucial for intermolecular interactions [33] [34]. The carbonyl oxygen represents a region of high electron density suitable for hydrogen bonding, while the dichlorophenyl group exhibits electrostatic patterns conducive to π-π stacking interactions.
The electronic distribution is significantly influenced by the chlorine substituents, which introduce strong electron-withdrawing effects that polarize the aromatic ring system [7]. This polarization affects the compound's reactivity patterns and potential binding interactions with biological targets.